molecular formula C10H15BO2 B058624 4-tert-Butylphenylboronic acid CAS No. 123324-71-0

4-tert-Butylphenylboronic acid

Cat. No.: B058624
CAS No.: 123324-71-0
M. Wt: 178.04 g/mol
InChI Key: MNJYZNVROSZZQC-UHFFFAOYSA-N
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Description

4-tert-Butylphenylboronic acid (CAS: 123324-71-0) is an organoboron compound with the molecular formula C₁₀H₁₅BO₂ and a molecular weight of 178.04 g/mol. It is a white to off-white crystalline solid with a melting point range of 193–199°C and a purity typically ≥97% (HPLC) . The compound is sparingly soluble in water but dissolves well in polar aprotic solvents like THF, DMF, and DMSO, as well as methanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1-Bromo-4-tert-butylbenzene and Tributyl Borate:

Industrial Production Methods:

  • The industrial production of 4-tert-Butylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling Reaction:

      Reagents and Conditions: This reaction involves the coupling of 4-tert-Butylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide.

      Products: The major products formed are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • Oxidation and Reduction Reactions:

      Oxidation: this compound can undergo oxidation to form the corresponding phenol derivative.

      Reduction: It can be reduced to form the corresponding alkylborane, which can be further utilized in various organic transformations.

  • Substitution Reactions:

      Electrophilic Substitution: The tert-butyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
4-tert-Butylphenylboronic acid is widely used as a boron source in the Suzuki-Miyaura cross-coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the tert-butyl group enhances the solubility and stability of the boronic acid in organic solvents, making it an ideal candidate for this reaction.

Case Study:
A study demonstrated that using this compound in the synthesis of a specific biaryl compound resulted in high yields and selectivity, showcasing its effectiveness as a coupling partner under optimized conditions .

Biochemical Applications

Antibody-Drug Conjugates (ADCs)
In the realm of biochemistry, this compound plays a crucial role in developing antibody-drug conjugates. Its ability to form stable linkages with antibodies allows for targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Cell Signaling Pathways
This compound has been implicated in various cell signaling pathways, including those related to apoptosis and inflammation. It serves as a biochemical reagent that can modulate signaling pathways such as JAK/STAT and MAPK/ERK, thus influencing cellular responses to stimuli.

Case Study:
Research involving this compound revealed its potential to inhibit specific kinases involved in cancer progression, suggesting its utility in developing targeted therapies .

Material Science

Polymer Chemistry
In material science, this compound is utilized in synthesizing boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength.

Case Study:
A recent investigation highlighted the use of this boronic acid in creating polymeric materials with improved electrical conductivity, which could be beneficial for electronic applications .

Environmental Applications

Sensing Devices
The compound has been explored for its potential use in environmental sensing devices due to its ability to interact with various analytes. Its boronate ester formation can be leveraged for detecting phenolic compounds in environmental samples.

Data Table: Environmental Applications

ApplicationDescription
Sensing DevicesDetection of phenolic compounds through boronate ester formation
Water TreatmentPossible use in adsorbing contaminants from water sources

Mechanism of Action

Mechanism:

  • In the Suzuki-Miyaura cross-coupling reaction, 4-tert-Butylphenylboronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom in the boronic acid plays a crucial role in facilitating the transfer of the organic group to the palladium center.

Molecular Targets and Pathways:

  • The primary molecular target is the palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Electronic and Steric Effects

The tert-butyl group is a strong electron-donating substituent that enhances the electron density of the aromatic ring, activating it for electrophilic substitution. However, its bulky steric profile can hinder reaction kinetics in cross-couplings compared to smaller substituents.

Table 1: Substituent Effects on Reactivity in Suzuki-Miyaura Reactions

Boronic Acid Substituent Type Conversion (%) Yield (%) Catalyst Used Reference
4-tert-Butylphenylboronic acid Electron-donating, bulky 99–100 92–99.9 Pd-NHC complexes
2,5-Dimethoxyphenylboronic acid Electron-donating, less bulky 55–77 51–59 Pd-NHC complexes
Thianaphthene-2-boronic acid Electron-withdrawing 5–55 1–35 Pd-NHC complexes
4-Cyanophenylboronic acid Electron-withdrawing Moderate 49* PdCl₂(dppf)

*Yield via Stille coupling; Suzuki coupling yields were lower due to steric hindrance .

Key Observations :

  • The tert-butyl group’s electronic activation enables high catalytic efficiency, but steric bulk can reduce yields in sterically demanding reactions (e.g., Suzuki vs. Stille couplings for BBT-PhtBu synthesis) .
  • Electron-withdrawing groups (e.g., cyano) deactivate the ring, requiring harsher conditions or alternative coupling methods.

Catalytic Performance in Cross-Couplings

Pd-NHC Complexes :

  • In reactions with 4-chlorotoluene, this compound achieved 99–100% conversion and 92–99.9% yield , outperforming 2,5-dimethoxyphenylboronic acid (55–77% conversion) .
  • For 5-bromo-1,2,3-triazines, cross-coupling with this compound yielded 81% product under Pd(dppf)Cl₂ catalysis at 80°C .

Comparison with Haloarenes :

  • Hydroarylation of diphenylacetylene with this compound produced triarylalkenes with an 8.7:1 anti/syn addition ratio using PPh₃-ligated Ni catalysts, whereas 4-bromo-1,2-difluorobenzene gave lower selectivity .

Key Insight :

  • The tert-butyl group improves solubility and thermal stability in optoelectronic materials, while electron-withdrawing groups (e.g., cyano) enhance charge transport properties .

Biological Activity

4-tert-Butylphenylboronic acid (CAS No. 123324-71-0) is a boronic acid derivative notable for its applications in organic synthesis and potential biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H15_{15}BO2_2
  • Molecular Weight : 178.04 g/mol
  • Melting Point : 191-196 °C
  • Solubility : Insoluble in water; soluble in organic solvents such as DMSO and methanol .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notable findings include:

  • Cell Lines Tested : A549 (lung cancer) and MDA-MB-231 (breast cancer).
  • Testing Methods : MTT and sulforhodamine B (SRB) assays were employed to assess cell viability.

The results indicated that this compound exhibited significant cytotoxicity against both cell lines, with a slightly higher potency compared to its analog, 4-butylphenylboronic acid .

CompoundA549 Cell Viability (%)MDA-MB-231 Cell Viability (%)
This compound4550
4-butylphenylboronic acid5560

The mechanism through which this compound exerts its cytotoxic effects is believed to involve the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within the cell. This pathway is crucial in cancer therapy as it can induce apoptosis in malignant cells while sparing normal cells .

Case Studies

  • Synthesis and Evaluation of Analogues :
    A study focused on synthesizing novel analogues of this compound revealed enhanced biological profiles compared to existing compounds. The research highlighted the compound's potential as a lead agent in developing new anticancer therapies .
  • Cross-Coupling Reactions :
    The compound is also used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing various biologically active compounds. This versatility underscores its importance not only in medicinal chemistry but also in broader biological applications .

Safety and Handling

While exploring its biological activity, it is essential to note the safety profile of this compound:

  • Hazard Statements : Causes serious eye irritation (H319), may cause respiratory irritation (H335), and causes skin irritation (H315).
  • Precautionary Measures : Protective gloves and eyewear should be worn when handling this compound .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-tert-butylphenylboronic acid, and how do reaction conditions influence yield?

The primary synthesis involves reacting a Grignard reagent derived from 1-bromo-4-tert-butylbenzene with trimethyl borate under inert conditions. Key steps include:

  • Grignard reagent preparation : Magnesium metal reacts with 1-bromo-4-tert-butylbenzene in dry tetrahydrofuran (THF) under nitrogen .
  • Borylation : The Grignard reagent is treated with trimethyl borate, followed by acidic workup to yield the boronic acid.
  • Optimization : Maintaining anhydrous conditions and controlled temperature (0–25°C) minimizes side reactions. Yields typically exceed 75% when using THF as the solvent .

Q. How is this compound characterized, and what analytical techniques validate its purity?

  • 1H NMR spectroscopy : Distinct signals include a singlet at δ 1.35 ppm (9H, tert-butyl group) and aromatic protons at δ 7.49 (d, J = 8.0 Hz) and 8.06 ppm (d, J = 8.0 Hz) .
  • 13C NMR : Peaks at δ 35.22 (tert-butyl carbon) and 125.52–157.62 ppm (aromatic carbons) confirm structure .
  • Mass spectrometry : A molecular ion peak at m/z 178.04 ([M]+) aligns with its molecular weight .

Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?

It acts as a nucleophilic boron reagent, transferring the aryl group to palladium during transmetalation. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ is widely used for aryl-aryl couplings .
  • Solvent effects : Polar aprotic solvents (e.g., DMA, THF) enhance reaction rates .
  • Base compatibility : Carbonate or phosphate bases stabilize the boronate intermediate .

Advanced Research Questions

Q. How does this compound enhance thermal insulation in epoxy-based intumescent coatings?

At 13 wt%, it outperforms zinc borate (ZB) and boric acid (BA) by:

  • Char formation : Creates a dense, small-pore char layer (pore size < 10 µm) that reduces heat transfer .
  • Early expansion : Initiates intumescence at lower temperatures (150–200°C), delaying steel substrate heating .
  • Hydroxyl group activity : Participates in esterification and crosslinking with epoxy resins, improving char stability .
    Higher concentrations (e.g., 25 wt%) may further optimize performance but require adjusting pigment volume concentration (PVC) and critical PVC (CPVC) ratios .

Q. How can this compound be used in hydroxylation reactions with N-oxides?

Under mild conditions, it reacts exothermically with N-oxides (e.g., N,N-dimethyl-4-toluidine N-oxide) to form phenols:

  • Solvent choice : Dichloromethane (DCM) at 0.2 M concentration achieves >90% conversion .
  • Green chemistry : Reactions in water are feasible but require extended time (24–48 hours) .
  • Mechanism : Boronic acid coordinates with the N-oxide oxygen, facilitating aryl group transfer .

Q. What computational insights exist for this compound’s electronic properties?

Density functional theory (DFT/B3LYP) studies reveal:

  • Frontier orbitals : The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, suitable for electron-deficient coupling partners .
  • Charge distribution : The boron atom carries a partial positive charge (+0.35 e), promoting nucleophilic attack during transmetalation .
  • Vibrational modes : B-O stretching at 1,350–1,450 cm⁻¹ (IR) correlates with boronic acid dimerization .

Q. How can researchers resolve contradictions in optimal concentrations for intumescent coatings?

Discrepancies between 13 wt% and 25 wt% arise from formulation variables:

  • Pigment-binder ratio : Higher PVC values (>45%) reduce cohesion, necessitating lower boronic acid loads.
  • Char morphology : 13 wt% balances boron content and char integrity, while 25 wt% may require additives to prevent brittleness .
  • Experimental validation : Thermogravimetric analysis (TGA) and UL 1709 fire testing should benchmark performance .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mitigate skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill management : Neutralize with sodium bicarbonate and collect residue in sealed containers .

Properties

IUPAC Name

(4-tert-butylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJYZNVROSZZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370211
Record name 4-tert-Butylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123324-71-0
Record name 4-tert-Butylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123324-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-tert-butyl-bromobenzene (21.3 g, 0.0999 mol) in THF (30 mL) at −78° C. under nitrogen was added dropwise a 2.1 M solution of n-butyl lithium in hexanes (45 mL, 0.095 mol), and the mixture was stirred for 1.5 hours. To the mixture was added dropwise neat trimethylborate (10.2 mL, 0.090 mol), and the mixture was allowed to slowly warm to room temperature. The mixture was stirred overnight, then quenched by dropwise addition of 1.0 M aqueous hydrochloric acid. Brine was added, and the organic layer was dried (Na2SO4) and rotary evaporated. The residue was crystallized from n-heptane to give 4.65 g of crude 4-tert-butyl-phenyl-boronic acid as white needles. This material was used directly in the next reaction without further characterization. Thus, in a manner similar to Example 12, Step (b), 4-tert-butyl-phenyl-boronic acid (0.4287 g, 0.00241 mol) was allowed to react with 4-(4-bromo-phenyl)-4-oxo-butyric acid, methyl ester (0.5443 g, 0.00200 mol) in the presence of tetrakis(triphenylphosphine)palladium(0) (0.0472 g, 0.0000408 mol) and 2.0 M aqueous sodium carbonate (2.4 mL, 0.0048 mol) in toluene (5 mL) to give, after chromatography on silica gel (270 g, 230-400 mesh), eluting with toluene then chloroform, 0.50 g. The material was dissolved in diethyl ether, washed with 0.10 M aqueous sodium hydroxide, water and brine. The organics were dried (K2CO3), and rotary evaporated to give 0.45 g of 4-(4′-tert-butyl-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester as a white solid; mp 58-62° C.
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21.3 g
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reactant
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hexanes
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45 mL
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30 mL
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10.2 mL
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Synthesis routes and methods II

Procedure details

A solution of para-tert-butylphenyl magnesium bromide prepared from 52 ml of para-tert-butylphenyl bromide and 8.0 g of the magnesium turnings in 250 ml of diethyl ether was added to 81 ml of tri-n-butyl borate in 250 ml of diethyl ether at −80° C. with stirring under argon. The reaction mixture was allowed to warm to ambient temperature, and was poured into 150 ml of 10% sulfuric acid in water. The organic phase was extracted twice by 100 ml of diethyl ether. The solvent and n-butanol were removed under vacuum. The viscous residue was recrystallized from boiling water. Yield of 4-tert-butylphenyl boronic acid was 10% as white crystals with mp. 202-203° C.
Name
para-tert-butylphenyl magnesium bromide
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52 mL
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250 mL
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81 mL
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250 mL
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150 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-tert-Butylphenylboronic acid
4-tert-Butylphenylboronic acid
4-tert-Butylphenylboronic acid
4-tert-Butylphenylboronic acid
4-tert-Butylphenylboronic acid
4-tert-Butylphenylboronic acid

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